2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2/c1-13-2-4-14(5-3-13)9-11-6-7(15(16)17)8(10)12-9/h6H,2-5H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMCGIKCFBFDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577446 | |
| Record name | 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124732-29-2 | |
| Record name | 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves the reaction of 4-chloro-5-nitropyrimidine with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Reduction: Formation of 2-(4-Methylpiperazin-1-yl)-5-aminopyrimidin-4-amine.
Oxidation: Formation of oxidized nitrogen species.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
The table below compares the substituent patterns of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine with structurally related compounds from patent literature and synthetic protocols:
Key Observations :
- Positional Variability : The target compound’s methylpiperazine at position 2 distinguishes it from analogs like 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine, where the substituent occupies position 5. This positional shift may alter electronic distribution and steric interactions.
- Functional Group Diversity : The nitro group at position 5 is conserved in some analogs (e.g., the compound from ), but substituents at positions 4 and 6 vary significantly. For instance, methanesulfonyl-phenyl or oxadiazole-containing groups introduce distinct hydrophobicity or hydrogen-bonding capabilities.
Implications of Structural Differences
Physicochemical Properties
- Solubility : The methylpiperazine group enhances water solubility compared to analogs with hydrophobic substituents (e.g., methanesulfonyl-phenyl).
Research Tools and Structural Analysis
Crystallographic studies of such compounds typically employ programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) .
Biological Activity
2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₅N₅O₂ and a molecular weight of 193.25 g/mol. Its structure features a pyrimidine ring substituted with a nitro group at the 5-position and a 4-methylpiperazine moiety at the 2-position, which contributes to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The unique arrangement of functional groups in this compound suggests interactions with various biological targets, enhancing its binding affinity and specificity. The nitro group may participate in redox reactions, which can influence its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₅O₂ |
| Molecular Weight | 193.25 g/mol |
| Density | 1.197 g/cm³ |
| Boiling Point | 386.316 °C |
| CAS Number | 943757-74-2 |
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities , including:
- Anti-inflammatory Properties : Studies have shown that related compounds can reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases .
- Anticancer Potential : The compound may exhibit anticancer activity, as indicated by its ability to inhibit specific cancer cell lines. For example, pteridine derivatives related to this compound have demonstrated effectiveness against various cancer types, including leukemia and solid tumors .
- Antioxidant Activity : The compound's structure allows it to act as a radical scavenger, potentially reducing oxidative stress associated with various diseases .
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : Interaction with enzymes such as lipoxygenase (LOX), where structural modifications can significantly impact potency .
- Receptor Modulation : Binding to specific receptors that mediate inflammatory responses and cancer cell proliferation.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- In a study on pteridine derivatives, one compound demonstrated a 41% reduction in inflammation at a dosage of 0.01 mmol/kg in a rat model .
- Another study focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications at the 4-amino group significantly enhanced LOX inhibition potency .
Q & A
Q. What experimental and computational approaches validate the compound’s proposed mechanism of action in complex biological systems?
- Answer:
- CRISPR Knockout: Silence putative targets (e.g., EGFR) and assess rescue of compound activity.
- Thermal Shift Assay (TSA): Monitor protein melting temperature (ΔTm > 2°C indicates binding).
- MD Simulations (GROMACS): Simulate ligand-protein dynamics over 100 ns to confirm stable binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
